![molecular formula C21H20N4O2 B5857032 ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)
ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrroloquinoxalines and has been studied extensively for its anti-cancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been shown to induce DNA damage in cancer cells, which can lead to their death.
Biochemical and Physiological Effects:
Ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. Additionally, it has also been shown to induce the production of reactive oxygen species, which can lead to DNA damage and cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is its potential therapeutic applications in cancer treatment. However, there are also some limitations associated with its use in lab experiments. For instance, it may exhibit toxicity towards normal cells, which can limit its use in clinical settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic efficacy.
Future Directions
There are several future directions for research on Ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One potential direction is to further investigate its mechanism of action and optimize its therapeutic efficacy. Additionally, it may be useful to explore its potential applications in combination with other anti-cancer agents. Furthermore, it may also be useful to investigate its potential applications in other diseases, such as autoimmune disorders.
Synthesis Methods
The synthesis of Ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves the reaction of 3,5-dimethylaniline with ethyl 2-bromoacetate followed by cyclization with 2,3-dichloroquinoxaline. The resulting compound is then treated with ammonia to obtain the final product.
Scientific Research Applications
Ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
properties
IUPAC Name |
ethyl 2-amino-1-(3,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-4-27-21(26)17-18-20(24-16-8-6-5-7-15(16)23-18)25(19(17)22)14-10-12(2)9-13(3)11-14/h5-11H,4,22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCOTMJVUJNNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
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